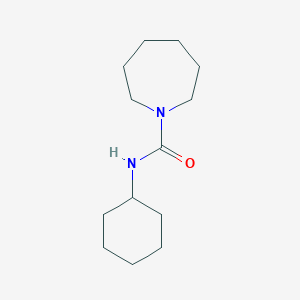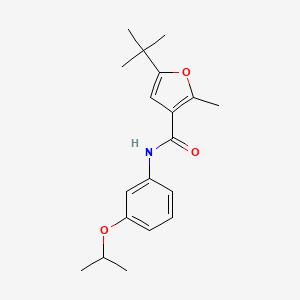
7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one, also known as EMD 1214063, is a small molecule inhibitor that targets the protein kinase B-Raf. B-Raf is a member of the Raf family of serine/threonine kinases and is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is involved in cell growth, differentiation, and survival, and is frequently dysregulated in cancer. EMD 1214063 has shown promising results in preclinical studies as a potential treatment for cancer.
Mecanismo De Acción
7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 binds to the ATP-binding site of B-Raf and inhibits its kinase activity. This inhibition prevents the activation of downstream signaling molecules in the MAPK pathway, including MEK and ERK. The MAPK pathway is frequently dysregulated in cancer, leading to increased cell proliferation and survival. By inhibiting this pathway, 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 can induce cell death in cancer cells.
Biochemical and Physiological Effects
7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 has been shown to have a number of biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 can inhibit tumor growth and metastasis. 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 is that it specifically targets B-Raf, which is frequently mutated in cancer. This specificity may reduce the risk of off-target effects and toxicity. However, one limitation of 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 is that it may not be effective in all types of cancer. B-Raf mutations are most commonly found in melanoma, but are less frequent in other types of cancer. Additionally, resistance to B-Raf inhibitors can develop over time, limiting their long-term efficacy.
Direcciones Futuras
There are several potential future directions for research on 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway. Another area of interest is the identification of biomarkers that can predict response to B-Raf inhibitors. Finally, the development of new B-Raf inhibitors with improved efficacy and reduced toxicity is an ongoing area of research.
Métodos De Síntesis
The synthesis of 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 has been described in several publications. One method involves the reaction of 7-hydroxy-4,6-dimethyl-2H-chromen-2-one with ethylamine and piperidine in the presence of a base and a coupling agent. The resulting product is then treated with a reagent such as trifluoroacetic acid to remove the protecting group and yield the final compound.
Aplicaciones Científicas De Investigación
7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 has been studied extensively in preclinical models of cancer. In vitro studies have shown that 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 inhibits the activity of B-Raf and downstream signaling molecules in the MAPK pathway. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells. In vivo studies have demonstrated that 7-(ethylamino)-4,6-dimethyl-3-(1-piperidinylmethyl)-2H-chromen-2-one 1214063 can inhibit tumor growth in mouse models of melanoma, colon cancer, and lung cancer.
Propiedades
IUPAC Name |
7-(ethylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-4-20-17-11-18-15(10-13(17)2)14(3)16(19(22)23-18)12-21-8-6-5-7-9-21/h10-11,20H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTOWLHXCACTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C(C(=O)O2)CN3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5875597.png)
![N-[4-(benzyloxy)phenyl]-3-fluorobenzamide](/img/structure/B5875604.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5875610.png)

![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)

![ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5875639.png)
![methyl 2-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B5875654.png)




![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)
![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)